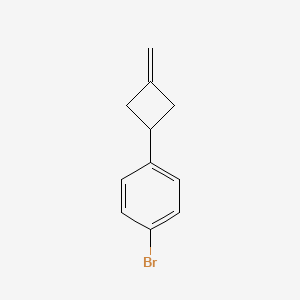
1-Bromo-4-(3-methylidenecyclobutyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(3-methylidenecyclobutyl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and a 3-methylidenecyclobutyl group. This compound is of interest due to its unique structure, which combines the aromatic properties of benzene with the strained ring system of cyclobutane.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(3-methylidenecyclobutyl)benzene can be synthesized through various methods. One common approach involves the bromination of 4-(3-methylidenecyclobutyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction typically occurs under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, optimizing the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(3-methylidenecyclobutyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of 4-(3-methylidenecyclobutyl)benzene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide may yield 4-(3-methylidenecyclobutyl)phenol, while oxidation with potassium permanganate could produce 4-(3-methylidenecyclobutyl)benzoic acid.
Scientific Research Applications
1-Bromo-4-(3-methylidenecyclobutyl)benzene has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies investigating the effects of strained ring systems on biological activity, providing insights into the design of bioactive compounds.
Medicine: Research into its potential therapeutic applications includes exploring its role as an intermediate in the synthesis of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials, where its unique structure imparts desirable properties such as increased stability and reactivity.
Mechanism of Action
The mechanism by which 1-Bromo-4-(3-methylidenecyclobutyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the strained cyclobutyl ring contribute to its reactivity, enabling it to participate in various chemical transformations. These interactions often involve the formation of covalent bonds with nucleophilic sites on target molecules, leading to changes in their activity and function.
Comparison with Similar Compounds
1-Bromo-3-nitrobenzene: Similar in structure but with a nitro group instead of a cyclobutyl group, leading to different reactivity and applications.
1-Bromo-4-nitrobenzene: Another brominated benzene derivative with distinct chemical properties and uses.
1-Bromo-3,4-(methylenedioxy)benzene: Features a methylenedioxy group, which imparts unique electronic and steric effects.
Uniqueness: 1-Bromo-4-(3-methylidenecyclobutyl)benzene stands out due to the presence of the 3-methylidenecyclobutyl group, which introduces significant ring strain and alters the compound’s reactivity
Properties
Molecular Formula |
C11H11Br |
|---|---|
Molecular Weight |
223.11 g/mol |
IUPAC Name |
1-bromo-4-(3-methylidenecyclobutyl)benzene |
InChI |
InChI=1S/C11H11Br/c1-8-6-10(7-8)9-2-4-11(12)5-3-9/h2-5,10H,1,6-7H2 |
InChI Key |
UMUQZYFYEYYHQR-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1H-pyrazole](/img/structure/B15296318.png)

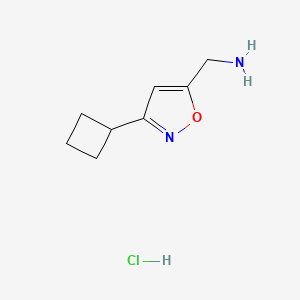
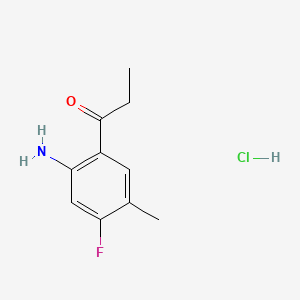
![(2S,4R)-3-Benzoyl-4-[(4-methoxyphenyl)methyl]-4-methyl-2-phenyl-5-oxazolidinone](/img/structure/B15296336.png)
![tert-butyl N-[2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B15296337.png)


![Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B15296345.png)
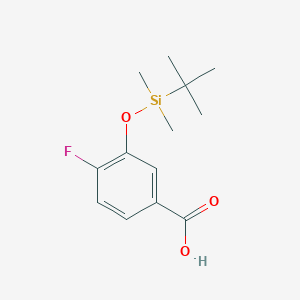
![2-[(Tert-butoxy)carbonyl]-4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15296353.png)

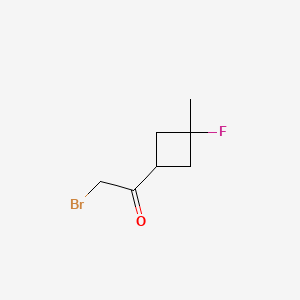
![4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride](/img/structure/B15296391.png)
